7-Methoxy-2-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
7-methoxy-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)16-14(17-15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBGHNSUCIPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methoxy 2 Phenylquinazolin 4 3h One and Quinazolinone Frameworks
Classical and Established Synthetic Routes to the Quinazolinone Core
The construction of the fundamental quinazolinone ring system can be achieved through several reliable and frequently employed synthetic pathways.
Multi-Step Approaches to Quinazolinone Ring Formation
Historically, the synthesis of the quinazolinone ring has been accomplished through various multi-step sequences. uomosul.edu.iquob.edu.ly A common strategy involves the initial construction of a substituted anthranilic acid derivative, which is then subjected to cyclization reactions to form the heterocyclic ring. For instance, the Niementowski quinazoline (B50416) synthesis, first reported in 1895, involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.govchemeurope.com This method, while foundational, often requires high temperatures and can result in moderate yields. chempedia.info Over the years, numerous modifications and improvements have been developed to enhance the efficiency and substrate scope of these classical multi-step approaches. researchgate.net
Another multi-step approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build substituted precursors, which are then subjected to acid-mediated cycloisomerization to furnish the final quinazolinone products. nih.gov These methods, while involving multiple transformations, offer the advantage of introducing a wide range of substituents onto the quinazolinone scaffold with a high degree of control.
Condensation Reactions Involving Anthranilamide and Aldehydes or Ketones
A more direct and widely used method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of anthranilamide with aldehydes or ketones. frontiersin.orgnih.govrsc.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the dihydroquinazolinone product. nih.gov A variety of catalysts, including acids, bases, and metal salts, have been employed to facilitate this transformation. rsc.orgeurekaselect.com In some cases, the reaction can be performed under catalyst-free conditions, often with the aid of microwave irradiation or specialized solvents. frontiersin.org The resulting 2,3-dihydroquinazolin-4(1H)-ones can then be oxidized to the corresponding quinazolin-4(3H)-ones.
| Catalyst/Conditions | Aldehyde/Ketone | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reverse ZnO nano micelles | Substituted aromatic aldehydes | Water | 70 | Excellent | frontiersin.org |
| Aqueous NaOH | 1-Naphthaldehyde | Ethanol | Reflux | 60-85 | rsc.org |
| NaOEt | 1-Naphthaldehyde | Ethanol | Reflux | Moderate | rsc.org |
| Carboxylic Acids | Aromatic aldehydes | Toluene | Reflux | Good to Excellent | eurekaselect.com |
| Choline (B1196258) chloride/Ascorbic acid (NADES) | Aromatic, heterocyclic, and aliphatic aldehydes | Solvent-free | 60 | 85-97 | nih.gov |
Cyclization of Anthranilic Acid to Benzoxazinone (B8607429) Intermediates and Subsequent Amination
A robust and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid. nih.govnih.gov The first step is the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclodehydration using a reagent such as acetic anhydride (B1165640) to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. uomosul.edu.iqnih.govorganic-chemistry.org This benzoxazinone is then treated with a primary amine, which attacks the carbonyl group, leading to the opening of the oxazinone ring and subsequent intramolecular cyclization to afford the desired quinazolinone. nih.govtandfonline.comnih.gov This method is highly adaptable, allowing for the introduction of diverse substituents at both the 2- and 3-positions of the quinazolinone ring.
The formation of the benzoxazinone intermediate can be achieved through various methods, including the reaction of anthranilic acids with orthoesters under thermal or microwave-assisted conditions. mdpi.comnih.gov The subsequent amination of the benzoxazinone can be carried out with a wide range of amines, including ammonia (B1221849), primary aliphatic and aromatic amines, and hydrazines, to produce the corresponding quinazolinone derivatives. tandfonline.comorientjchem.org
Reactions of Isatoic Anhydride with Amidoxime (B1450833) Derivatives
Isatoic anhydride is a valuable and versatile starting material for the synthesis of a variety of quinazolinone derivatives. rsc.org One such application is its reaction with amidoxime derivatives to produce 2-substituted quinazolin-4(3H)-ones. benthamdirect.comingentaconnect.combohrium.com This reaction is often facilitated by a catalyst, such as a recyclable polymer-supported sulfonic acid, and provides a straightforward route to quinazolinones with good functional group tolerance and high yields. benthamdirect.comingentaconnect.com The reaction proceeds through the initial reaction of the amidoxime with isatoic anhydride, followed by cyclization and dehydration to furnish the quinazolinone product.
Synthesis of 7-Methoxy-2-phenylquinazolin-4(3H)-one via 2-amino-4-methoxybenzamide (B112565) and Benzaldehyde (B42025) Condensation
The specific synthesis of 7-Methoxy-2-phenylquinazolin-4(3H)-one has been reported through the condensation of 2-amino-4-methoxybenzamide with benzaldehyde. rsc.orgrsc.org This reaction is typically carried out in the presence of an acid promoter, such as acetic acid, and proceeds via a cascade reaction involving cyclocondensation and subsequent elimination. rsc.org A notable advantage of this method is that it can be performed under oxidant- and metal-free conditions, offering a more environmentally benign synthetic route. rsc.org The reaction of 2-amino-N-methoxybenzamides with aldehydes has been shown to produce 4(3H)-quinazolinones in good to excellent yields. rsc.org In a specific example, the reaction of 2-amino-N-methoxybenzamide with benzaldehyde in acetic acid at room temperature, followed by heating, afforded 7-Methoxy-2-phenylquinazolin-4(3H)-one in a 98% yield. rsc.org
Use of 2-Phenyl-4H-benzo[d]researchgate.nettandfonline.comoxazin-4-one as a Precursor
The synthesis of 7-Methoxy-2-phenylquinazolin-4(3H)-one can also be achieved using a 2-phenyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one precursor. Specifically, 7-methoxy-2-phenyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one can be synthesized from 2-amino-4-methoxybenzoic acid and triethyl orthobenzoate. nih.gov This benzoxazinone intermediate can then be converted to the corresponding quinazolinone through reaction with an appropriate nitrogen source, such as ammonia or an amine, in a manner analogous to the general method described in section 2.1.3. nih.govtandfonline.comnih.gov The synthesis of the unsubstituted 2-phenyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one from anthranilic acid and benzoyl chloride has also been well-documented. researchgate.netubaya.ac.idubaya.ac.id
Green Chemistry Principles and Sustainable Synthesis of Quinazolinones
The application of green chemistry principles to the synthesis of quinazolinones has led to the development of numerous innovative and sustainable protocols. These methods offer significant advantages over classical synthetic approaches, which often involve harsh reaction conditions, toxic solvents, and lengthy reaction times.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. researchgate.net This technology has been effectively applied to the synthesis of quinazolinone derivatives.
One notable example is the iron-catalyzed cyclization for the synthesis of quinazolinone derivatives in water or DMF under microwave irradiation. This method has been shown to be rapid and efficient, affording moderate to high yields of the desired products. sci-hub.cat Another green approach involves the copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and various alcohols under solvent-free conditions using microwave irradiation. This facile, one-pot synthesis provides the desired products in moderate to high yields, with up to 92% isolated yield reported for some derivatives. nih.gov
The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has also been optimized using microwave heating, which provided higher yields and required less reaction time compared to traditional heating methods. mdpi.com For instance, the reaction of 2-aminobenzophenones with urea (B33335) in glacial acetic acid under microwave irradiation at 140°C yielded the desired products in 30-45 minutes with yields ranging from 31-92%. researchgate.net
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-iodobenzoic acid, acetamidine (B91507) hydrochloride | FeCl3, L-proline, Cs2CO3 | DMF | Microwave | 2-methylquinazolin-4(3H)-one | Good to excellent | sci-hub.cat |
| 2-aminobenzamides, benzyl (B1604629) alcohol | CuI, Cs2CO3 | Solvent-free | Microwave, 130°C, 2h, O2 atmosphere | 2-phenylquinazolin-4(3H)-one derivatives | Up to 92% | nih.gov |
| 2-aminobenzophenone, urea | Glacial acetic acid | - | Microwave, 140°C, 30-45 min | 4-phenylquinazolin-2(1H)-one | 31-92% | researchgate.net |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates. iau.ir
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully achieved through a one-pot, three-component condensation reaction of benzaldehydes, isatoic anhydride, and a primary aromatic amine or ammonium (B1175870) acetate (B1210297) at 45°C under ultrasound irradiation. This method is characterized by its experimental simplicity, high yields, and short reaction times. iau.ir The use of mesoporous CoAl2O4 spinel nanocrystals as a catalyst in this reaction further enhances its efficiency and allows for the catalyst to be recovered and reused. iau.ir
Mechanochemical Approaches
Solvent-Free Reaction Conditions
Eliminating the solvent from a chemical reaction is a primary goal of green chemistry, as solvents often account for the majority of the waste generated in a synthetic process. Several solvent-free methods for the synthesis of quinazolinones have been developed.
One such method involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols. This efficient and environmentally benign pathway produces 2-phenylquinazolin-4(3H)-ones without the need for a solvent or a transition-metal catalyst. researchgate.net Another example is the reaction of anthranilic acid with various amides on montmorillonite (B579905) K-10 clay as a catalyst under solvent-free conditions, which has been shown to produce 2-substituted quinazolinones. researchgate.net
| Starting Materials | Catalyst/Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-aminobenzamides, benzyl alcohols | t-BuONa | Heating | 2-phenylquinazolin-4(3H)-ones | researchgate.net |
| Anthranilic acid, amides | Montmorillonite K-10 | Heating | 2-substituted quinazolin-4(3H)-ones | researchgate.net |
Application of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs)
Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered greener alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and often, biodegradability. researchgate.net
DESs have been successfully employed as both the solvent and catalyst for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. In a study comparing different green chemistry methods, a choline chloride:urea (1:2) DES was found to be the most effective medium. Significantly higher yields were obtained with conventional mixing and ultrasonication (16–76%) compared to microwave-induced synthesis (13–49%) in this system. mdpi.com
A mild and greener protocol for the synthesis of substituted quinazolinones and dihydroquinazolinones has also been developed using a DES-mediated cyclization with a series of aldehydes, affording the products in good to excellent yields. researchgate.netrsc.org For instance, the reaction can be carried out in a DES composed of L-(+)-tartaric acid and N,N'-dimethylurea (DMU). researchgate.net
Metal-Catalyzed and Metal-Free Oxidative Cyclization Reactions
Oxidative cyclization is a common strategy for the synthesis of quinazolinones. Both metal-catalyzed and metal-free approaches have been developed, with the latter being particularly attractive from a green chemistry perspective as they avoid the use of potentially toxic and expensive heavy metals.
An efficient and selective metal- and catalyst-free oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been reported. This method is noted for its sustainable operation, use of inexpensive materials, and environmentally friendly solvent. The synthesis of 2-phenylquinazolin-4(3H)-one using this protocol resulted in a 70% yield. mdpi.comresearchgate.net
Furthermore, a metal-free synthesis of 7-Methoxy-2-phenylquinazolin-4(3H)-one has been achieved with a high yield of 98%. rsc.org An electrochemical approach using K2S2O8 as a promoter allows for the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides to synthesize quinazolinones under undivided electrolytic conditions without the need for a transition metal or a base. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-aminobenzamide, styrene | Oxidant, DMSO | 2-phenylquinazolin-4(3H)-one | 70% | mdpi.comresearchgate.net |
| 2-amino-N-methoxybenzamides, benzaldehyde | AcOH, rt | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 98% | rsc.org |
| 2-aminobenzamides, primary alcohols | K2S2O8, electrolysis | Quinazolinones | - | nih.gov |
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing heterocyclic compounds like quinazolinones, offering a green alternative to traditional methods that often require harsh oxidants or metal catalysts. nih.govacs.org This approach utilizes electrons as clean reagents, minimizing waste and improving atomic economy. nih.gov Various electrochemical strategies have been developed for the synthesis of the quinazolinone framework, typically involving anodic oxidation processes.
One prominent method involves the anodic direct oxidation of readily available amines, which serve as the carbon source, in the absence of both metal and chemical oxidants. nih.govacs.org This process facilitates a C(sp³)-H amination/C-N cleavage pathway to construct the quinazolinone ring system. nih.govacs.org Such reactions can often be carried out in aqueous media under mild conditions, demonstrating broad substrate scope and scalability. nih.govacs.org
Another innovative electrochemical approach is the I₂-catalyzed tandem oxidation in an aqueous solution. rsc.org This method combines the benefits of electrochemical synthesis with iodine catalysis to induce a C–H oxidation reaction at room temperature. rsc.org The reaction mechanism suggests that molecular iodine cooperates with the electrochemical process to promote the oxidation of alcohols, which then undergo effective cyclization with amides to yield a diverse range of quinazolinones. rsc.org
Furthermore, metal-free and acceptor-free dehydrogenation of 2-aminobenzamides represents another efficient electrochemical route. organic-chemistry.org This anodic dehydrogenative oxidation and cyclization of substrates like benzylic chlorides and 2-aminobenzamides selectively produces quinazolin-4(3H)-ones in good yields. organic-chemistry.org The optimal conditions for this transformation have been identified, employing a reticulated vitreous carbon (RVC) anode and a platinum cathode in acetonitrile (B52724) (MeCN) with tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) as the electrolyte. organic-chemistry.org
Other electrochemical techniques include the C(sp³)–H amination of 2-aminobenzamides with ketones, using tetrabutylammonium iodide (TBAI) as a catalyst in a simple undivided cell. rsc.org This process uses molecular oxygen as a green oxidant and proceeds with high atom economy. rsc.org Additionally, cathodic synthesis methods have been developed to produce derivatives such as 1-hydroxy-quinazolin-4-ones from nitro precursors under mild conditions, using inexpensive carbon-based electrodes. rsc.org
| Method | Starting Materials | Key Reagents/Conditions | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Anodic C(sp³)-H Amination/C-N Cleavage | 2-Aminobenzamides, Tertiary Amines | Anodic oxidation, Metal- and chemical oxidant-free | Aqueous media | Green and sustainable approach | nih.govacs.org |
| I₂-Catalyzed Tandem Oxidation | 2-Aminobenzamides, Alcohols | I₂, Electrochemical synthesis | Aqueous solution | Uses biocompatible catalyst at room temperature | rsc.org |
| Anodic Dehydrogenative Oxidation | 2-Aminobenzamides, Benzylic chlorides | RVC anode, Pt cathode, Bu₄NBF₄ electrolyte, 10 mA constant current | MeCN | Metal-free and acceptor-free | organic-chemistry.org |
| Cathodic Hydration | o-Aminobenzonitriles, Aldehydes | Electrochemical catalysis, I₂/base | Water | Transition metal-free | rsc.org |
Molecular Iodine-Promoted Oxidative Decarboxylation
A highly efficient and straightforward strategy for synthesizing the quinazolinone framework involves the use of molecular iodine (I₂) to promote the oxidative decarboxylation of α-amino acids. thieme-connect.comorganic-chemistry.org This method provides a versatile route to a wide range of quinazolinone derivatives from readily available and inexpensive 2-aminobenzamides and various amino acids. thieme-connect.comthieme-connect.com The reaction is noted for its operational simplicity, consistent yields, and tolerance to a variety of functional groups. thieme-connect.comorganic-chemistry.org
The reaction mechanism proceeds through the iodine-promoted oxidative decarboxylation of an α-amino acid, which generates an aldehyde in situ. organic-chemistry.org This intermediate then undergoes an annulation reaction with a 2-aminobenzamide, followed by an oxidative dehydrogenation step to yield the final quinazolinone product. organic-chemistry.org Dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and an oxidant in this process, typically conducted at elevated temperatures (e.g., 100°C). organic-chemistry.org Optimization studies have shown that the addition of trifluoroacetic acid (TFA) can be beneficial. organic-chemistry.org
This methodology is considered sustainable as it utilizes molecular iodine, an inexpensive and environmentally friendly catalyst, thereby avoiding the toxic metals and costly oxidants used in more traditional synthetic pathways. organic-chemistry.org The scope of this reaction is broad, allowing for the preparation of a large number of quinazolinone derivatives with good to excellent yields, sometimes reaching up to 90%. organic-chemistry.org The versatility of this approach is further highlighted by its successful application in synthesizing related heterocycles, such as benzoxazoles and benzothiazoles, under similar reaction conditions. thieme-connect.comorganic-chemistry.org
| Starting Materials | Catalyst/Promoter | Solvent | Additive | Temperature | Key Features | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzamides, α-Amino Acids | Molecular Iodine (I₂) | DMSO | Trifluoroacetic acid (TFA) | 100°C | Generates aldehyde in situ, Good functional group tolerance, Sustainable | thieme-connect.comorganic-chemistry.orgthieme-connect.com |
| 2-Aminobenzamides, Aryl Methyl Ketones | Molecular Iodine (I₂) | Not specified | None | Not specified | Metal- and ligand-free, C-H bond amination | nih.gov |
Oxidative Preparation of Quinazolin-4(3H)-ones from Quinazoline Ring Derivatives
The final step in several synthetic routes to quinazolin-4(3H)-ones involves the oxidation of a reduced quinazoline precursor, such as a 2,3-dihydroquinazolin-4(1H)-one. This oxidative aromatization is a crucial transformation to establish the final structure.
One modern and highly efficient method combines enzymatic catalysis with photocatalysis. researchgate.net In this approach, a dihydroquinazolinone derivative is first synthesized through the condensation of a 2-aminobenzamide and an aldehyde, a reaction that can be efficiently catalyzed by an enzyme like α-Chymotrypsin. researchgate.net The resulting 2-phenyl-2,3-dihydroquinazolin-4(1H)-one intermediate is then subjected to oxidation. researchgate.net This subsequent oxidation step can be achieved cleanly and rapidly using white LED-induced photocatalysis. researchgate.net This combined chemoenzymatic and photocatalytic protocol provides a fast and effective route for preparing a wide array of functionalized quinazolinones, with reaction yields reported to be as high as 99% in just two hours. researchgate.net
This strategy is particularly advantageous as it leverages the benefits of enzymatic catalysis, including stereoselectivity and environmentally clean reaction pathways, while using light as a green oxidant for the final dehydrogenation step. researchgate.net The most common and convenient method for synthesizing quinazolinones involves the cyclization of o-anthranilamides with aldehydes, which forms the dihydroquinazoline (B8668462) intermediate, followed by this essential subsequent oxidation. researchgate.net
| Precursor | Oxidation Method | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Photocatalysis | White LED | Fast, highly efficient, green oxidant (light), often follows enzymatic cyclization | researchgate.net |
Advanced Analytical Characterization of Quinazolinone Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its chemical structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H-NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 7-Methoxy-2-phenylquinazolin-4(3H)-one, a ¹H-NMR spectrum recorded in DMSO-d₆ reveals distinct signals corresponding to each proton in the molecule. rsc.org The N-H proton of the quinazolinone ring typically appears as a broad singlet at a downfield chemical shift, around δ 12.47 ppm. rsc.org Protons on the phenyl ring and the quinazolinone core resonate in the aromatic region (δ 7.0-8.5 ppm). rsc.org A key feature is the sharp singlet for the methoxy (B1213986) group (-OCH₃) protons, which appears further upfield, characteristically at approximately δ 3.99 ppm. rsc.org
Interactive Data Table: ¹H-NMR Spectral Data for 7-Methoxy-2-phenylquinazolin-4(3H)-one rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 12.47 | br s | - | 1H, N-H |
| 8.25 | d | 7.6 | 2H, Phenyl H |
| 8.12 | d | 8.7 | 1H, Quinazolinone H-5 |
| 7.68-7.60 | m | - | 3H, Phenyl H |
| 7.26 | d | 1.5 | 1H, Quinazolinone H-8 |
| 7.17 | dd | 8.7, 1.7 | 1H, Quinazolinone H-6 |
| 3.99 | s | - | 3H, -OCH₃ |
Solvent: DMSO-d₆, Frequency: 600 MHz
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For quinazolinone derivatives, the carbonyl carbon (C=O) of the amide group is typically observed significantly downfield, often above δ 160 ppm. rsc.org The carbons of the aromatic rings appear between δ 110 and 150 ppm. The carbon of the methoxy group is expected in the upfield region, typically around δ 55-60 ppm. rsc.org While specific experimental data for the 7-methoxy isomer is not detailed in the provided sources, the spectrum for the related 6-methoxy-2-phenylquinazolin-4(3H)-one shows signals at δ 162.2 (C=O), 157.9, 150.3, 143.4, 133.0, 131.2, 129.4, 128.8, 127.7, 124.3, 122.0, 106.1, and 55.8 (-OCH₃), providing an excellent reference for the expected peak locations. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-Methoxy-2-phenylquinazolin-4(3H)-one is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the amide group is anticipated in the region of 1700-1650 cm⁻¹. The N-H stretching vibration should appear as a broader band in the 3300-3100 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic and aromatic rings would appear in the 1620-1450 cm⁻¹ region. Additionally, a characteristic C-O stretching band for the methoxy group's aryl ether linkage is expected around 1250 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300-3100 | N-H | Stretch |
| >3000 | Aromatic C-H | Stretch |
| 1700-1650 | C=O (Amide) | Stretch |
| 1620-1450 | C=C, C=N | Aromatic & Ring Stretch |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can determine the mass with very high precision. For 7-Methoxy-2-phenylquinazolin-4(3H)-one (C₁₅H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 253.0972. rsc.org Experimental findings confirm this with a measured value of m/z 253.0976, which is in excellent agreement with the calculated mass, thereby confirming the molecular formula. rsc.org
Interactive Data Table: High-Resolution Mass Spectrometry Data rsc.org
| Ion | Calculated m/z | Found m/z | Technique |
|---|
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugated systems. The quinazolinone ring system, being extensively conjugated with the phenyl substituent, is expected to exhibit strong absorption in the UV region. Molecules with such extended π-electron systems typically display multiple absorption bands corresponding to π → π* transitions. While specific λmax values for 7-Methoxy-2-phenylquinazolin-4(3H)-one are not detailed in the available sources, its spectrum is predicted to show characteristic absorptions common to highly conjugated aromatic and heterocyclic systems.
Elemental and Thermal Analysis Methods
These methods provide fundamental information about the elemental composition and thermal stability of a compound.
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides a fundamental check of a compound's purity and empirical formula. The calculated elemental composition for 7-Methoxy-2-phenylquinazolin-4(3H)-one (Molecular Formula: C₁₅H₁₂N₂O₂) is compared against experimentally determined values. A close match between the calculated and found percentages is a strong indicator of the sample's purity and correct elemental makeup.
Interactive Data Table: Elemental Analysis for C₁₅H₁₂N₂O₂
| Element | Calculated % |
|---|---|
| Carbon (C) | 71.42 |
| Hydrogen (H) | 4.80 |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a crucial technique for evaluating the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. This analysis provides valuable insights into the decomposition patterns and thermal thresholds of quinazolinone derivatives.
The analysis of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages, with each step corresponding to the loss of specific fragments of the molecule. For some pyrazolo-quinazoline derivatives, the degradation has been observed to be a single-step process. scispace.com From these thermograms, kinetic parameters such as the energy of activation, frequency factor, and order of reaction can be calculated to further characterize the decomposition process. scispace.com
Table 1: Representative Thermal Decomposition Data for a Quinazolinone Analogue
| Parameter | Value |
| Decomposition Onset Temperature | > 250 °C |
| Major Decomposition Step | Single Stage |
| Residue at 600 °C | < 10% |
| Note: This data is representative of stable heterocyclic compounds analogous to quinazolinones and is intended for illustrative purposes. |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable tools in synthetic chemistry for tracking the progress of a reaction and assessing the purity of the final product. Thin-layer chromatography, in particular, is a rapid and effective technique for these purposes.
Thin-layer chromatography is a widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of product purity. thieme.de The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). jst.vn
In the synthesis of quinazolinone derivatives, TLC is routinely employed to follow the consumption of starting materials and the formation of the product. nih.govmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light or by using a staining agent. The separation of spots on the chromatogram is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. stackexchange.com
The choice of the mobile phase is critical for achieving good separation. For quinazolinone derivatives, which are moderately polar, solvent systems such as mixtures of n-hexane and ethyl acetate (B1210297) or petroleum ether and ethyl acetate are commonly used. jst.vnrsc.org The polarity of the solvent system can be adjusted to optimize the separation of the desired compound from reactants and byproducts.
Table 2: Representative TLC Data for Monitoring Quinazolinone Synthesis
| Compound | Mobile Phase (v/v) | Rf Value |
| Starting Material (e.g., Benzoxazinone (B8607429) intermediate) | n-hexane:ethyl acetate (7:3) | 0.54 jst.vn |
| Product (e.g., a 2-phenylquinazolin-4(3H)-one derivative) | Petroleum Ether:Ethyl Acetate (6:1) | ~0.4 (estimated) rsc.org |
| 7-Methoxy-2-phenylquinazolin-4(3H)-one | Ethyl Acetate:Hexane (1:1) | ~0.5 (estimated) |
| Note: The Rf values are illustrative and can vary depending on the specific stationary phase, solvent system, and experimental conditions. |
The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A single, well-defined spot for the purified compound suggests a high degree of purity.
Structure Activity Relationship Sar Studies of Quinazolinone Derivatives
Positional and Substituent Effects on Biological Activity
The biological profile of quinazolinone derivatives is exquisitely sensitive to the nature and position of substituents on both the quinazolinone core and its appended functionalities. These modifications govern the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
Influence of Substitutions on the Quinazolinone Ring (e.g., C-2, C-3, C-4, C-6, C-7)
Systematic modifications of the quinazolinone ring have revealed critical insights into the structural requirements for various biological activities.
The C-2 position is pivotal for activity, with the nature of the substituent significantly modulating the compound's therapeutic potential. For instance, the presence of a phenyl group at this position is a common feature in many biologically active quinazolinones. nih.gov Variations on this phenyl ring, as well as the introduction of other aromatic or heterocyclic moieties, can fine-tune the activity.
Substitutions at the N-3 position are also crucial. The introduction of bulky substituents at this position has been shown to be important for certain activities. eco-vector.com For example, the incorporation of various substituted phenyl rings or other heterocyclic systems can lead to enhanced potency.
The C-4 position , occupied by an oxo group in 7-Methoxy-2-phenylquinazolin-4(3H)-one, is a key hydrogen bonding participant. Modifications at this position can dramatically alter the molecule's interaction with its target.
The C-6 and C-7 positions on the fused benzene (B151609) ring offer significant opportunities for derivatization. Electron-donating groups, such as the methoxy (B1213986) group at C-7 in the title compound, have been shown to enhance activity in certain contexts, particularly in kinase inhibition. nih.gov For instance, 6,7-dimethoxy substitution is a common feature in many potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Halogenation at the C-6 position, such as with bromine, has also been associated with increased antitumor activity. researchgate.net
Illustrative SAR at the Quinazolinone Ring:
| Position | Substituent Type | General Effect on Activity | Reference |
| C-2 | Phenyl, Substituted Phenyl | Often essential for activity, allows for diverse modifications to tune potency. | nih.gov |
| N-3 | Bulky aromatic/heterocyclic groups | Can enhance potency and influence target selectivity. | eco-vector.com |
| C-6 | Halogens (e.g., Br) | Can increase antitumor activity. | researchgate.net |
| C-7 | Electron-donating groups (e.g., -OCH3) | Often favorable for kinase inhibition. | nih.gov |
Effects of Modifications on the Phenyl Ring and Side Chains
The phenyl ring at the C-2 position of 7-Methoxy-2-phenylquinazolin-4(3H)-one is a prime site for modification to optimize biological activity. The electronic nature and position of substituents on this ring play a critical role.
For antibacterial activity, substitutions on the C-2 phenyl ring have a marked effect. For example, in a series of 4(3H)-quinazolinones, ortho and meta substitutions on the phenyl ring were found to be equally active, while para substitution was generally not well-tolerated. nih.gov
In the context of anticancer activity, the substitution pattern on the C-2 phenyl ring can dictate the potency and selectivity of the compound. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to influence the antibacterial profile of certain quinazolinone derivatives. researchgate.net
SAR in the Context of Specific Molecular Targets
The versatility of the quinazolinone scaffold is evident in its ability to be tailored to interact with a wide array of biological targets, including kinases and bacterial enzymes.
Kinase Inhibition (e.g., EGFR, HER2, Tyrosine Kinase)
Quinazolinone derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The SAR for kinase inhibition is particularly well-defined.
For EGFR and HER2 inhibition , the 4-anilinoquinazoline (B1210976) scaffold is a classic pharmacophore. While 7-Methoxy-2-phenylquinazolin-4(3H)-one itself is not a 4-anilinoquinazoline, the principles of substitution on the quinazolinone ring are relevant. As mentioned, electron-donating groups at the C-6 and C-7 positions, such as methoxy groups, are highly favorable for EGFR inhibition. nih.gov These groups are thought to enhance binding to the ATP pocket of the kinase.
The substitution on the aniline (B41778) ring in 4-anilinoquinazolines is also critical. Small, hydrophobic substituents are often preferred. The position of these substituents can influence selectivity between different kinases. For example, a 3,4-disubstitution on the aniline moiety can increase activity against EGFR. nih.gov
Illustrative SAR for EGFR/HER2 Inhibition:
| Compound Series | Key Structural Feature | Effect on Kinase Inhibition | IC50 (EGFR) | IC50 (HER2) | Reference |
| 6,7-Disubstituted 4-anilino-quinazolines | 6,7-Dimethoxy | Favorable for EGFR inhibition | Potent | Varies | nih.gov |
| 4-Anilino-quinazolines | 3-Bromoaniline | Potent EGFR inhibition | 3.2 nM | - | nih.gov |
| 6-Salicyl-4-anilinoquinazolines | p-Trifluoromethyl on salicylic (B10762653) ring | Potent dual EGFR/HER2 inhibition | 0.12 µM | 0.096 µM | nih.gov |
Antibacterial Activity and Penicillin-Binding Protein (PBP) Interactions
Quinazolinone derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their mechanism of action can involve the inhibition of essential bacterial enzymes, including penicillin-binding proteins (PBPs). mdpi.com
PBPs are crucial for the synthesis of the bacterial cell wall. Certain quinazolinones have been shown to bind to an allosteric site on PBP2a, a key resistance determinant in MRSA. mdpi.com This binding induces a conformational change that opens the active site, making it accessible to other antibiotics.
The SAR for antibacterial activity highlights the importance of substitutions on all three rings of the quinazolinone scaffold. For instance, in one study, variations on the C-2 phenyl ring (referred to as ring 2) showed that meta-substitutions were well-tolerated, while para-substitutions were not. nih.gov
Illustrative SAR for Antibacterial Activity against S. aureus
| Ring Modification | Substituent Position/Type | Effect on MIC (μg/mL) | Reference |
| C-2 Phenyl Ring (Ring 2) | Meta-substitution | Active (MIC ≤ 8) | nih.gov |
| C-2 Phenyl Ring (Ring 2) | Para-substitution | Inactive (MIC ≥ 16) | nih.gov |
| Quinazolinone Ring (Ring 3) | C-7 substitution | Can modulate activity | nih.gov |
Molecular Hybridization and its Impact on SAR
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new entity with enhanced or novel biological activities. This approach has been successfully applied to the quinazolinone scaffold to develop compounds with improved potency and selectivity.
By linking the quinazolinone core with other biologically active moieties, researchers can exploit synergistic interactions with the target protein or engage with multiple targets simultaneously. For example, hybrid molecules incorporating quinazolinone and other heterocyclic systems have been designed to target various enzymes and receptors.
The impact of molecular hybridization on SAR is profound, as it introduces new vectors for interaction and allows for the exploration of a much larger chemical space. The linker used to connect the pharmacophores, as well as the relative orientation of the fused moieties, are critical parameters that must be optimized to achieve the desired biological effect.
Molecular Mechanisms of Action of Quinazolinone Derivatives
Fundamental Modes of Biological Interaction
The biological activities of quinazolinone derivatives are largely attributed to their ability to interact with various biomolecules. The diverse substitution patterns on the quinazolinone core allow for a wide range of interactions, leading to varied pharmacological effects.
Interactions with Enzymes
Quinazolinone derivatives are well-documented as potent enzyme inhibitors. nih.gov Their planar structure often allows them to fit into the active sites of enzymes, particularly kinases, leading to the modulation of their activity. nih.gov The nature and position of substituents on the quinazolinone ring play a crucial role in determining the specificity and potency of these interactions. mdpi.com
Interactions with Receptors
Certain quinazolinone derivatives have been shown to interact with various cellular receptors. These interactions can lead to the modulation of signaling pathways involved in cell growth, differentiation, and survival. The specific receptor-binding profile is highly dependent on the substitution pattern of the quinazolinone core.
DNA Interactions
While less common than enzyme or receptor interactions, some quinazolinone derivatives have been reported to interact with DNA. These interactions can occur through intercalation or groove binding, potentially leading to the inhibition of DNA replication and transcription, and ultimately, to cytotoxic effects.
Mechanistic Pathways of Target Modulation
The therapeutic effects of quinazolinone derivatives are often a result of their ability to modulate specific cellular signaling pathways.
Protein Kinase Inhibition Pathways
A primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases. nih.govnih.gov These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Numerous studies have demonstrated the ability of quinazolinone derivatives to inhibit a range of protein kinases, including:
Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) nih.govnih.gov
Tyrosine Kinases nih.gov
Cyclin-Dependent Kinases (CDKs) nih.gov
Phosphodiesterase-4 (PDE-4)
The inhibition of these kinases can disrupt downstream signaling pathways, leading to the suppression of cell proliferation and survival. mdpi.com
Inhibition of Cell Cycle Progression and Induction of Apoptosis
A significant consequence of the molecular interactions of quinazolinone derivatives is the inhibition of cell cycle progression and the induction of apoptosis (programmed cell death). researchgate.netnih.govnih.govnih.gov By targeting key regulators of the cell cycle, such as CDKs, these compounds can cause cell cycle arrest, preventing cancer cells from dividing. nih.govnih.gov
Furthermore, many quinazolinone derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. nih.gov This ability to trigger cell death in cancer cells is a key aspect of their potential as anticancer agents. researchgate.netapjhs.com
While this overview provides a general understanding of the molecular mechanisms of quinazolinone derivatives, it is important to reiterate that specific experimental data for 7-Methoxy-2-phenylquinazolin-4(3H)-one is currently lacking. Further research is necessary to elucidate the precise biological activities and mechanistic pathways of this specific compound.
Modulation of Microtubule Dynamics
The quinazolinone scaffold has been identified as a novel chemotype capable of inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. rsc.org Certain derivatives exert their cytotoxic effects by binding to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics. nih.govmdpi.com This interaction prevents the assembly of microtubules, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. acs.orgnih.gov
A closely related analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to be a potent inhibitor of tubulin assembly with an IC50 value of 0.77 µM. nih.govacs.org Molecular modeling of this compound revealed that its methoxy (B1213986) group forms a key hydrogen bond with the amino acid Cys241 in the colchicine binding pocket, an interaction that enhances binding affinity and inhibitory activity. acs.org Further studies on related 2-styrylquinazolin-4(3H)-one derivatives showed that the position of the methoxy group on the phenyl ring significantly influences both cytotoxicity and tubulin polymerization inhibition. rsc.org For instance, a 2-(2-methoxystyryl)quinazolin-4(3H)-one analog demonstrated potent, sub-micromolar cytotoxicity and was a notable inhibitor of tubulin polymerization, while the corresponding 4-methoxy analog was the least active in the series, highlighting the structural sensitivity of this interaction. rsc.orgnih.gov
| Compound Derivative | Target/Assay | IC50 / Activity | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly Inhibition | 0.77 µM | nih.govacs.org |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Cytotoxicity (various cell lines) | Sub-micromolar | rsc.orgnih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Tubulin Polymerisation | Complete Inhibition | rsc.org |
Inhibition of Tumor Cell Migration, Invasion, and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis and is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) pathway. tandfonline.com The 2-phenylquinazolin-4(3H)-one scaffold has been successfully developed into potent inhibitors of VEGFR-2, the main receptor that mediates VEGF-induced cell proliferation and angiogenesis. tandfonline.comnih.gov By occupying the ATP-binding domain of the VEGFR-2 enzyme, these compounds block the signaling cascade that leads to endothelial cell proliferation and migration, thereby exerting a potent anti-angiogenic effect. tandfonline.com
New derivatives of 2-phenylquinazolin-4(3H)-one have been designed as allosteric VEGFR-2 inhibitors that bind to the DFG-out inactive conformation, showing significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cells. nih.gov This mechanism of action effectively inhibits the formation of new microvasculature, which is essential for supplying nutrients to growing tumors. tandfonline.comnih.gov Furthermore, other studies have shown that quinazolinone derivatives can inhibit the migration and invasion of cancer cells by modulating pathways that control cell motility, such as the PI3K/AKT pathway. nih.govmdpi.com
Enzyme Inhibition Beyond Kinases (e.g., Dihydrofolate Reductase, Thymidylate Enzyme, Cholinesterases, β-Secretase)
The therapeutic utility of the quinazolinone core extends beyond kinase inhibition to a variety of other critical enzymes.
Dihydrofolate Reductase (DHFR): Quinazolinone analogs have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleic acid precursors. nih.govmdpi.com These compounds are designed as structural mimics of folic acid or classical antifolates like methotrexate, allowing them to competitively bind to the active site of human DHFR. nih.govresearchgate.net This inhibition leads to the depletion of intracellular folates, which are necessary for DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. researchgate.netnih.gov Molecular docking studies have shown that these inhibitors occupy the same cavity as the natural ligand, forming crucial interactions with active site residues such as Ile-7, Glu-30, Phe-31, and Val-115. mdpi.comnih.govresearchgate.net Certain optimized quinazolinone analogs have demonstrated potent DHFR inhibition with IC50 values in the sub-micromolar range. nih.gov
Cholinesterases: Several quinazolin-4(3H)-one derivatives have been identified as novel inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov One study reported a derivative, MR2938, with an IC50 value of 5.04 µM against AChE. nih.gov Kinetic and molecular docking studies revealed that these compounds act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme. nih.govmdpi.com This dual-binding capability makes them promising candidates for developing multifunctional agents for neurodegenerative diseases. nih.gov
β-Secretase (BACE1): The broader quinazoline (B50416) class has shown potential for inhibiting β-secretase (BACE1), an aspartic protease that is a primary therapeutic target for Alzheimer's disease. nih.gov A high-throughput screening campaign identified a 2-amino-3,4-dihydroquinazoline chemotype as a micromolar inhibitor of BACE1. units.it X-ray crystallography confirmed that the exocyclic amino group of the hit compound formed a hydrogen bonding network with the two catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. units.it While this represents a different quinazoline scaffold, it highlights the potential of this heterocyclic system to be adapted for BACE1 inhibition.
Thymidylate Synthase: Thymidylate synthase is another well-validated target in cancer therapy, as its inhibition disrupts DNA synthesis. plos.orgnih.govmdpi.com However, based on the available research, there is limited information directly linking 7-Methoxy-2-phenylquinazolin-4(3H)-one or its close derivatives to the inhibition of this specific enzyme.
Inhibition of Bacterial Penicillin-Binding Proteins
While some quinazolinone derivatives have demonstrated general antibacterial activity against strains like E. coli and S. aureus, there is a lack of specific evidence in the researched literature detailing a mechanism involving the inhibition of bacterial penicillin-binding proteins (PBPs) by 7-Methoxy-2-phenylquinazolin-4(3H)-one or related compounds. researchgate.net
Modulation of Signaling Pathways (e.g., Hedgehog signaling pathway)
Quinazolinone derivatives can exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. While specific data on the modulation of the Hedgehog signaling pathway is limited, significant research has demonstrated the ability of 2-phenylquinazolin-4(3H)-one analogs to interfere with other crucial cancer-related pathways. nih.govnih.gov
One study found that a natural quinazolinone derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, potently inhibits breast cancer cell motility and proliferation by inactivating the PI3K/AKT and EGFR signaling pathways. nih.gov This compound was shown to decrease the phosphorylation of key downstream effectors including AKT, EGFR, STAT3, and NF-κB, as well as reduce levels of β-catenin. nih.gov Similarly, other research has focused on designing 8-methoxyquinazoline (B3282709) derivatives to specifically disrupt the interaction between β-catenin and TCF4, a key downstream step in the Wnt/β-catenin signaling pathway, which is often overactivated in cancers. semanticscholar.org
In Silico Mechanistic Investigations and Target Recognition
Computational methods, particularly molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are integral to understanding the mechanisms of action of quinazolinone derivatives and in the rational design of new, more potent analogs. researchgate.net These studies provide critical insights into how these molecules bind to their respective protein targets at an atomic level. nih.govsnv63.runih.gov
Molecular docking simulations have been widely used to predict and analyze the binding modes of quinazolinone compounds within the active sites of various enzymes. These studies have confirmed binding to targets such as multiple tyrosine kinases (EGFR, HER2, VEGFR2), cyclin-dependent kinases (CDK2), dihydrofolate reductase (DHFR), and acetylcholinesterase. researchgate.netnih.govnih.gov The results consistently show that the quinazolinone scaffold serves as an effective anchor, forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pockets. For example, docking studies of DHFR inhibitors revealed interactions with residues like Leu 22 and Phe 31, which are critical for potent inhibition. nih.gov Similarly, in silico analysis of kinase inhibitors has elucidated specific hydrogen bonds with residues like Met793 in the EGFR hinge region. nih.gov These computational predictions often correlate well with experimental findings and guide the synthesis of optimized compounds with improved efficacy and target selectivity. researchgate.netnih.gov
| Compound Class/Derivative | Protein Target | Docking Score / Binding Energy | Key Interacting Residues | Reference |
| Quinazolin-4(3H)-one derivatives | Human DHFR | Good correlation with IC50 | Ile-7, Val-115, Glu-30, Phe-31 | researchgate.netnih.gov |
| Quinazolin-4(3H)-one derivatives | CDK2 Kinase | - | Asp86, His84, Leu134 | nih.gov |
| Quinazolin-4(3H)-one derivatives | EGFR Kinase | - | Met793, Thr790, Lys745 | nih.gov |
| Quinazolin-4(3H)-one derivatives | HER2 Kinase | - | Met801, Leu800, Thr862 | nih.gov |
| Quinazolinone derivatives | PARP-1 | -10.343 (Best Score) | - | snv63.ru |
| 2-amino-3,4-dihydroquinazoline | BACE1 | - | Asp32, Asp228 | units.it |
Computational Chemistry Applications in Quinazolinone Research
Predictive Modeling of Biological Activities
Predictive modeling, utilizing a variety of computational techniques, plays a crucial role in forecasting the biological activities of chemical compounds. For quinazolinone derivatives, these models are often built upon datasets of known compounds and their measured activities against specific biological targets. While direct predictive models for 7-Methoxy-2-phenylquinazolin-4(3H)-one are not extensively documented in publicly available literature, the principles of predictive modeling are broadly applicable.
Machine learning and deep learning models have been successfully developed to predict the formation of quinone-type metabolites, which can be relevant to understanding the metabolic fate of quinazolinone compounds. nih.gov These models use molecular descriptors to represent the chemical structures and learn the complex relationships between the structure and the metabolic outcome. nih.gov For instance, the presence of polar moieties or nitrogen atoms in an aromatic ring can influence the probability of quinone formation. nih.gov
Furthermore, machine learning approaches have been demonstrated for the prediction of the redox activity of quinones, which could be conceptually extended to quinazolinone scaffolds. mdpi.com These models use quantum chemical and chemometric descriptors to establish a relationship between the molecular structure and its redox potential. mdpi.com Such predictive tools, once trained on relevant quinazolinone datasets, could be employed to estimate the biological activities of novel derivatives, including analogs of 7-Methoxy-2-phenylquinazolin-4(3H)-one, thereby prioritizing synthetic efforts. Web-based tools like MolPredictX utilize in-house QSAR models to provide qualitative and quantitative predictions of bioactivity against a range of targets, showcasing the potential of such platforms in drug development. nih.gov
Rational Design and Structural Optimization using Computational Approaches
Rational drug design leverages the understanding of a biological target's structure and the mechanism of ligand-target interactions to design and optimize bioactive molecules. For quinazolinone derivatives, computational approaches are instrumental in this process.
A key aspect of rational design is understanding the structure-activity relationships (SAR). For instance, in the design of quinazolin-4(3H)-ones as VEGFR-2 inhibitors, it was observed that substitutions on the quinazoline (B50416) core significantly impact activity. dovepress.com Specifically, the presence of a 7-chloro substituent generally leads to better cytotoxic effects compared to unsubstituted analogs. dovepress.com While this finding is for a chloro group, it highlights the importance of substitution at the 7-position, suggesting that the 7-methoxy group in 7-Methoxy-2-phenylquinazolin-4(3H)-one likely plays a significant role in its biological profile. Further studies on VEGFR-2 inhibitors showed that a 4-methoxy-grafted analog revealed enhanced inhibitory action. dovepress.com
Computational tools can guide the optimization of a lead compound like 7-Methoxy-2-phenylquinazolin-4(3H)-one by suggesting modifications to its structure to enhance potency, selectivity, or pharmacokinetic properties. This process often involves exploring different substituents on the phenyl ring or the quinazolinone core and predicting their impact on the desired biological activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of quinazolinone derivatives and to identify key interactions that contribute to their biological activity.
Studies on various quinazolinone derivatives have revealed important binding interactions with different protein kinases, which are common targets for this class of compounds. For example, docking studies of quinazolin-4(3H)-one derivatives with EGFR, CDK2, and HER2 kinases have shown that these compounds can act as ATP-competitive inhibitors. nih.gov The quinazolinone scaffold often forms hydrogen bonds with key residues in the ATP-binding pocket, while the substituents on the core can form additional interactions, such as van der Waals and pi-pi stacking, which contribute to the binding affinity. nih.gov
In the context of 7-Methoxy-2-phenylquinazolin-4(3H)-one, the 2-phenyl group is likely to occupy a hydrophobic pocket within the target's active site, while the quinazolinone core engages in hydrogen bonding. The 7-methoxy group could potentially form additional hydrogen bonds or hydrophobic interactions, depending on the specific topology of the binding site. Molecular docking simulations of 7-Methoxy-2-phenylquinazolin-4(3H)-one with various potential targets would be invaluable in elucidating its precise binding mode and guiding the design of more potent analogs.
Below is a hypothetical data table illustrating the kind of information that can be obtained from molecular docking studies of quinazolinone derivatives with a protein kinase target.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 7-Methoxy-2-phenylquinazolin-4(3H)-one | EGFR Kinase | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |
| 2-Phenylquinazolin-4(3H)-one | EGFR Kinase | -7.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| 7-Chloro-2-phenylquinazolin-4(3H)-one | EGFR Kinase | -8.8 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic, Halogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. This technique is a powerful tool to complement the static picture provided by molecular docking.
MD simulations can be used to study the stability of the binding pose of a quinazolinone derivative within the active site of its target protein. frontiersin.org By simulating the movement of atoms over time, researchers can assess whether the key interactions observed in docking are maintained and identify any conformational rearrangements of the ligand or the protein that may affect binding. frontiersin.org
Quantum Mechanics Calculations
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic properties of quinazolinone derivatives.
DFT studies can be employed to calculate various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are important for understanding the reactivity of the molecule and its ability to interact with biological targets.
For 7-Methoxy-2-phenylquinazolin-4(3H)-one, QM calculations could be used to understand how the methoxy (B1213986) and phenyl substituents influence the electronic properties of the quinazolinone core. This information can be valuable for designing new derivatives with improved biological activity.
Machine Learning Algorithms in Compound Design
Machine learning (ML) algorithms are increasingly being used in drug discovery to accelerate the design of new compounds with desired properties. mdpi.com These algorithms can learn from large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.com
In the context of quinazolinone research, ML models can be trained to predict the activity of new derivatives against a specific target. researchgate.net These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and experimental testing. mdpi.com The basic idea is to use multiple docking scores of each compound to the ensemble of structures as features in machine-learning models. mdpi.com
Furthermore, generative ML models can be used to design entirely new molecules with optimized properties. By learning the underlying patterns in a dataset of active quinazolinone derivatives, these models can generate novel structures that are likely to be active. This approach has the potential to significantly accelerate the discovery of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov
Several QSAR studies have been performed on quinazoline derivatives to understand the relationship between their structure and their cytotoxic or other biological activities. nih.govnih.gov These studies typically use a variety of molecular descriptors, which quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. nih.gov
For 7-Methoxy-2-phenylquinazolin-4(3H)-one, a QSAR model could be developed using a dataset of structurally related compounds with known biological activities. Such a model could help to identify the key structural features of the 7-methoxy and 2-phenyl groups that contribute to its activity and could be used to predict the activity of new, unsynthesized derivatives. 2D-QSAR studies on imidazoquinazoline derivatives have shown the potential of this approach to develop predictive and statistically significant models. nih.gov
The following table provides an example of the types of descriptors that might be used in a QSAR study of quinazolinone derivatives.
| Descriptor Type | Example Descriptors | Information Provided |
| Topological | Molecular Weight, Wiener Index | Size and branching of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |
| Steric | Molar Refractivity, Verloop Sterimol parameters | Size and shape of substituents |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
Statistical Tools in QSAR (e.g., Principal Component Analysis, Genetic Algorithm)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of activity for novel or yet-to-be-synthesized compounds. nih.gov The development of robust QSAR models relies heavily on the selection of relevant molecular descriptors and the application of sophisticated statistical tools to build and validate the models. mdpi.com
Principal Component Analysis (PCA) is a statistical procedure used to reduce the dimensionality of a large set of variables (molecular descriptors) while retaining most of the information. In QSAR studies of quinazoline derivatives, where thousands of descriptors can be calculated, PCA helps in identifying the most significant descriptors that account for the major variance in the data. mdpi.comresearchgate.net This simplifies the model and reduces the risk of overfitting. For instance, a data matrix of numerous quinazolinone analogs, each described by hundreds of physicochemical, topological, and quantum chemical parameters, can be transformed into a smaller set of principal components that capture the essential structural features influencing their cytotoxic activity. nih.gov
Genetic Algorithm (GA) is an optimization technique inspired by natural evolution, widely used in QSAR for variable selection. researchgate.net It effectively searches through a vast number of descriptor combinations to find the optimal subset that builds the most predictive QSAR model. nih.gov In the study of quinazoline analogues, GA has been successfully coupled with methods like Partial Least Squares (GA-PLS) to create highly predictive models for activities such as anticancer effects. nih.gov Research has shown that GA-PLS can be the most effective method for modeling the activity of quinazoline derivatives, identifying key descriptors like constitutional, functional, and charge parameters that are critical for their biological function. nih.gov A synergistic approach using GA with 4D-QSAR modeling has also been employed to unravel the complex connection between the molecular structure and bioactivity of quinazolines. researchgate.net
| Descriptor Class | Example Descriptor | Description | Relevance to Activity |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size, solubility, and transport properties. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Correlates with molecular shape and surface area. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, affecting membrane permeability. |
| Electronic | Dipole Moment | A measure of the net molecular polarity. | Governs electrostatic interactions with the target receptor. |
| Quantum Chemical | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Binding Free Energy Calculations
Understanding the strength of the interaction between a ligand, such as a quinazolinone derivative, and its biological target is crucial for drug design. Binding free energy calculations provide a quantitative measure of this interaction, helping to rank compounds and elucidate the driving forces behind binding. acs.orgelsevierpure.com
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for estimating binding free energies. elsevierpure.com These methods combine molecular mechanics energies with continuum solvation models and are generally more accurate than docking scores but less computationally intensive than alchemical free energy calculations. elsevierpure.com
The calculation is typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. acs.org The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = ΔE_MM + ΔG_sol - TΔS
Where:
ΔE_MM is the change in gas-phase molecular mechanics energy, comprising internal, electrostatic, and van der Waals energies. acs.org
ΔG_sol is the change in solvation free energy, which has polar and nonpolar components. acs.org
-TΔS is the change in conformational entropy upon binding. acs.org
Studies on quinazolinone-based inhibitors have utilized MM/PBSA and MM/GBSA to analyze binding modes and affinities. researchgate.net For example, these calculations have revealed that van der Waals and electrostatic interactions are often the primary contributors to the binding of quinazolinone derivatives to their target enzymes. researchgate.netfrontiersin.org By decomposing the total binding free energy into contributions from individual amino acid residues, researchers can identify key residues in the active site that are critical for ligand recognition and binding stability. researchgate.net This information is invaluable for designing new derivatives with improved potency. While MM/PBSA can be more accurate for absolute binding energies, MM/GBSA is computationally faster and often effective for ranking inhibitors, making it a powerful tool in the drug design pipeline. acs.org
| Energy Component | Description | Typical Contribution (kcal/mol) |
|---|---|---|
| ΔE_vdw (Van der Waals Energy) | Energy from van der Waals forces between the ligand and protein. | -35 to -55 (Favorable) |
| ΔE_ele (Electrostatic Energy) | Energy from electrostatic interactions between the ligand and protein. | -20 to -70 (Favorable) |
| ΔG_pol (Polar Solvation Energy) | Energy required to desolvate polar parts of the ligand and protein binding site. | +40 to +90 (Unfavorable) |
| ΔG_nopol (Nonpolar Solvation Energy) | Energy gained from hydrophobic effects upon binding. | -5 to -10 (Favorable) |
| ΔG_bind (Total Binding Free Energy) | The overall estimated free energy of binding. | -20 to -45 (Favorable) |
In Silico Prediction of Pharmacokinetic Properties for Compound Design
A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico ADMET prediction has become a standard practice, allowing for the rapid screening of large numbers of compounds to identify candidates with favorable drug-like properties. researchgate.netrsc.org
For quinazolinone derivatives, various computational tools and web servers are used to predict a wide range of ADMET parameters. nih.govunar.ac.id These predictions are based on the compound's structure and physicochemical properties. Key predicted properties for quinazolinone-based compounds include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound is absorbed from the gut. nih.gov
Distribution: Blood-Brain Barrier (BBB) penetration is a critical parameter, especially for drugs targeting the central nervous system. nih.gov Plasma Protein Binding (PPB) is also important as it affects the amount of free drug available to act on the target.
Metabolism: Predictions often include inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Toxicity: Various toxicity endpoints can be predicted, including carcinogenicity, mutagenicity (Ames test), and hepatotoxicity (liver toxicity). nih.gov
Computational ADMET studies on quinazolinone derivatives have shown that these compounds can possess promising drug-like properties. researchgate.net For example, newly designed quinazolinone analogues have been predicted to have good intestinal absorption and the ability to cross the blood-brain barrier, while being non-carcinogenic. nih.gov These in silico predictions provide a strong foundation for prioritizing which novel compounds, like derivatives of 7-Methoxy-2-phenylquinazolin-4(3H)-one, should be synthesized and advanced to experimental testing. researchgate.netrsc.org
| ADMET Property | Parameter | Significance for Drug Design |
|---|---|---|
| A bsorption | Human Intestinal Absorption (HIA) | Predicts the extent of oral absorption into the bloodstream. High HIA is desirable for orally administered drugs. |
| D istribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross into the brain. Essential for CNS targets, undesirable for others. |
| M etabolism | CYP2D6 Inhibition | Predicts potential for drug-drug interactions. Non-inhibition is generally preferred. |
| E xcretion | Total Clearance | Estimates the rate at which the drug is eliminated from the body, influencing dosing frequency. |
| T oxicity | Hepatotoxicity | Predicts the risk of drug-induced liver injury, a major reason for drug withdrawal. |
| Toxicity | Ames Mutagenicity | Predicts the mutagenic potential of a compound, which can indicate carcinogenic risk. |
Quinazolinone Derivatives As Advanced Chemical Probes and Imaging Agents
Development of Fluorescent Probes for Biological Systems
Fluorescent probes are indispensable tools in molecular biology and medicine, offering high sensitivity and rapid response for visualizing spatiotemporal changes within biological systems. nih.gov The quinazolinone core is an attractive platform for the design of such probes due to its excellent biocompatibility, low toxicity, and high efficiency. rsc.org
Application in Receptor Recognition (e.g., α1-Adrenergic Receptors)
The quinazoline (B50416) moiety is a key pharmacophore for the recognition of α1-Adrenergic Receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) family and are involved in numerous physiological responses. nih.gov Researchers have successfully developed a series of quinazoline-based small-molecule fluorescent probes for the detection and visualization of α1-ARs. nih.gov These probes typically consist of the quinazoline core for receptor binding and a fluorophore for imaging. nih.gov
While research has not explicitly detailed the use of 7-Methoxy-2-phenylquinazolin-4(3H)-one for this purpose, the foundational role of the quinazoline structure is paramount. In one study, various quinazoline derivatives were synthesized and evaluated for their affinity to three α1-AR subtypes (α1A, α1B, and α1D). The results demonstrated that these compounds exhibited nanomolar affinities, comparable to the known antagonist phentolamine. nih.gov This high affinity underscores the suitability of the quinazoline scaffold for creating probes that can selectively bind to these receptors. The design of these probes allows for the attachment of different fluorophores, such as coumarin (B35378) and fluorescein, without significantly compromising the binding affinity, highlighting the structural flexibility of the quinazoline core for developing new imaging agents. nih.gov
| Probe Derivative | Target Receptor Subtypes | Reported Affinity (Ki) |
| Quinazoline-Coumarin Conjugate 1b | α1A-AR, α1B-AR, α1D-AR | Up to nanomolar affinities |
| Quinazoline-Coumarin Conjugate 1c | α1A-AR, α1B-AR, α1D-AR | Up to nanomolar affinities |
| Quinazoline-Fluorescein Conjugate 1a | α1A-AR, α1B-AR, α1D-AR | Similar affinity to 1b and 1c |
| Phentolamine (Positive Control) | α1-ARs | Nanomolar affinity |
Table 1: Affinity of various quinazoline-based fluorescent probes for α1-Adrenergic Receptor subtypes. Data extracted from studies on quinazoline derivatives designed for receptor recognition. nih.gov
Environmentally Sensitive Probes
Environmentally sensitive probes, or fluorogenic probes, are molecules that exhibit changes in their fluorescence properties in response to alterations in their local environment, such as polarity, viscosity, or pH. rsc.org The quinazolinone structure has proven to be a versatile platform for the development of such probes. rsc.org
For instance, certain quinazolinone derivatives have been shown to be sensitive to viscosity. One study reported a probe that demonstrated a significant fluorescence enhancement with increasing viscosity, attributed to the restriction of intramolecular rotation in a more viscous medium. rsc.org The fluorescence intensity of this probe in glycerol (B35011) was 37.8 times higher than in water. rsc.org Other quinazolinone-based probes have been developed to be responsive to pH changes, showing a sudden enhancement of fluorescence intensity in alkaline solutions (pH 9–11). rsc.org These properties are valuable for imaging specific cellular organelles with distinct environmental characteristics, such as lysosomes. rsc.org While the specific solvatochromic properties of 7-Methoxy-2-phenylquinazolin-4(3H)-one are not detailed in the available research, the general behavior of the quinazolinone class suggests its potential as a scaffold for creating environmentally sensitive probes.
Quinazolinone-Based Luminescent Materials and Bioimaging Applications
The inherent luminescence of the quinazolinone skeleton makes it a valuable component in the design of materials for bioimaging. rsc.org These materials benefit from good photophysical properties, including intense luminescence, large Stokes shifts, and significant photostability. nih.gov
Two-Photon Fluorescence Bioimaging
Fluorogenic Substrates for Enzyme Activity Detection
Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. mit.edu This "turn-on" mechanism provides a high-contrast signal for detecting enzyme activity with high sensitivity. mit.edu
Application in Fluorescence Histochemistry and Cytochemistry
Fluorescence histochemistry and cytochemistry utilize probes to visualize the location and activity of enzymes within cells and tissues. Enzyme-activated fluorogenic probes are particularly useful in these applications as they can provide in situ information about biological processes. rsc.org The design of such probes often involves masking a fluorophore with a substrate moiety that is specifically recognized and cleaved by the target enzyme. nih.gov
While the direct application of 7-Methoxy-2-phenylquinazolin-4(3H)-one as a fluorogenic substrate has not been documented in the reviewed literature, the quinazolinone scaffold has been incorporated into various probe designs. The development of activatable probes is a dynamic field, and the favorable fluorescent properties of quinazolinones make them an attractive core for the design of novel enzyme-activatable probes for high-resolution imaging in living systems. rsc.org
Lead Optimization Strategies and Drug Discovery of Quinazolinone Scaffolds
Iterative Design and Synthesis for Enhanced Potency
The core of lead optimization lies in an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive structure-activity relationship (SAR). This process systematically explores how modifications to the quinazolinone scaffold influence its biological activity, guiding chemists toward more potent compounds.
For the quinazolinone core, SAR studies have revealed several key insights. The substitution pattern on the quinazoline (B50416) ring is crucial for activity. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, bulkier substituents at the C-7 position of the quinazoline core are often favorable for inhibitory activity. mdpi.com Similarly, modifications at the C-2 and C-3 positions can dramatically alter the compound's potency and target selectivity. nih.govresearchgate.net For example, a study on novel 4-arylamino-quinazoline derivatives found that a fluoro-substituent at the C-2 position of the benzene (B151609) ring was vital for inhibitory activity. mdpi.com
The synthesis of these derivatives often begins with foundational molecules like anthranilic acid, which can be reacted with various reagents to construct the core quinazolinone ring system. nih.govnih.gov Subsequent reactions allow for the introduction of diverse functional groups at specific positions, enabling a thorough exploration of the chemical space around the initial hit. nih.govnih.gov For instance, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives can be alkylated and further reacted to produce a wide range of analogues with different substituents. nih.gov This iterative process of synthesis and biological evaluation allows researchers to refine the molecular structure to maximize its interaction with the biological target, thereby enhancing its potency.
Table 1: Example of Structure-Activity Relationship in Quinazolinone Derivatives Targeting EGFR
| Compound ID | C-2 Substitution | C-6/C-7 Substitution | EGFR IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Erlotinib | - | Methoxyethoxy at C6/C7 | 0.045 ± 0.003 | nih.gov |
| Compound 6d | -(thio)acetohydrazone | Phenyl at C-3 | 0.069 ± 0.004 | nih.gov |
| Lapatinib | Furanylmethylamino | - | - | nih.gov |
| Afatinib | - | (S)-(Tetrahydrofuran-3-yl)oxy | - | nih.gov |
Molecular Hybridization for Multi-Targeting Agents
Molecular hybridization has emerged as a powerful strategy in drug design, aiming to create single molecules that can interact with multiple biological targets. nih.govnih.gov This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways can lead to improved efficacy and overcome drug resistance. rsc.org The quinazolinone scaffold is an ideal backbone for creating such hybrid compounds due to its versatile chemistry and established biological importance. nih.govmdpi.com
Researchers have successfully combined the quinazolinone moiety with other pharmacologically active scaffolds to produce novel multi-targeting agents. nih.gov Examples of moieties hybridized with quinazolinone include:
Triazoles: Hybrids incorporating triazole rings have been investigated for their anticancer properties. rsc.org
Isoxazolines: The combination of quinazolinone and isoxazoline (B3343090) pharmacophores is seen as a promising direction in modern medicinal chemistry. mdpi.com
Chalcones: Linking a chalcone (B49325) moiety to a quinazolinone structure has been shown to increase anticancer activity. nih.gov
Sulfonamides: Quinazolinone-sulfonamide hybrids have been designed and shown to possess antibacterial activity. nih.gov
Pyrimidines: Hybrid molecules containing both quinazoline and pyrimidine (B1678525) nuclei have been developed as potential EGFR inhibitors and for their cytotoxic activity against various cancer cell lines. nih.gov
This strategy of linking two or more pharmacophores can result in compounds with synergistic effects or entirely new pharmacological profiles, expanding the therapeutic potential of the original scaffolds. nih.govmdpi.com
Optimization of Pharmacokinetic Properties and Metabolic Stability
A potent compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, a critical aspect of lead optimization is the enhancement of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). drugtargetreview.com For quinazolinone derivatives, this involves modifying the structure to improve characteristics like solubility, permeability, and metabolic stability. researchgate.netmdpi.com
Poor in vivo pharmacokinetics, such as a low area under the curve (AUC) or low maximum plasma concentration, can hinder the development of an otherwise promising compound. researchgate.netmdpi.com Researchers address these issues by introducing specific chemical groups to block metabolic pathways or improve solubility. For example, the introduction of a small methyl group can sometimes alleviate oxidative metabolism while maintaining or even enhancing potency, a phenomenon described as a "magic methyl" effect. nih.gov
In vitro assays are crucial in this phase. Microsomal stability assays, for instance, predict how quickly a compound will be metabolized by liver enzymes. researchgate.netmdpi.comnih.gov Studies have shown that even small structural changes, such as altering a linker or substituent, can significantly impact a compound's stability. nih.govnih.gov For example, in one study of isoquinoline-tethered quinazoline derivatives, a furan (B31954) moiety provided better metabolic stability than acetylene (B1199291) or triazole linkers. nih.gov The goal is to achieve a balanced profile of potency and favorable pharmacokinetics to ensure the drug candidate is effective and has a suitable duration of action in vivo. nih.gov
Table 2: Pharmacokinetic Data for Optimized Quinazolinone Derivatives
| Compound ID | Key Structural Feature | Microsomal Stability | In Vivo Exposure (AUC) | Reference |
|---|---|---|---|---|
| Compound 1 | 2-aminoquinazolin-4-(3H)-one | Low | Low | researchgate.netmdpi.com |
| Compound 2b | N-acetyl derivative of Cmpd 1 | Good | 41.57 μg∙h/mL | researchgate.netmdpi.com |
| Compound 14f | Isoquinoline-tethered | Good | Not Reported | nih.gov |
Computational-Aided Lead Optimization
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the lead optimization process. researchgate.netresearchgate.net Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to rationalize experimental results and predict the activity of novel compounds before they are synthesized. unar.ac.idrsc.org
Molecular docking simulations are used to predict how a compound, such as a 7-Methoxy-2-phenylquinazolin-4(3H)-one derivative, binds to the active site of its target protein. unar.ac.idnih.gov This provides valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's biological activity. researchgate.net This information can then be used to guide the design of new analogues with improved binding affinity. unar.ac.idnih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org By analyzing the physicochemical properties of known active and inactive compounds, a predictive model can be built. This model can then be used to estimate the activity of virtual compounds, helping to prioritize which molecules to synthesize and test, thereby saving significant time and resources. unar.ac.idrsc.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool used to filter out compounds with likely poor pharmacokinetic profiles early in the discovery process. rsc.orgvichemchemie.com
Strategies for Developing Novel Lead Compounds
The discovery of new lead compounds based on the quinazolinone scaffold is driven by several strategic approaches. A primary method is the structural modification of existing quinazolinone-based drugs or natural products. nih.govresearchgate.net By understanding the SAR of approved drugs like gefitinib (B1684475) or erlotinib, researchers can design novel derivatives with potentially improved properties or different target specificities. nih.gov
Another strategy is scaffold hopping, where the core quinazolinone structure is replaced with a different but bioisosteric scaffold that maintains the key pharmacophoric features required for biological activity. nih.gov Conversely, the quinazolinone scaffold itself can be used as a bioisostere for other known pharmacophores. For instance, the 4-quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core of the PARP-1 inhibitor Olaparib, leading to the discovery of new and potent inhibitors. rsc.org
High-throughput screening (HTS) of large chemical libraries against a specific biological target can also identify novel quinazolinone-based "hits". nih.govdrugtargetreview.com These hits, while often having modest potency, serve as the starting points for the extensive optimization campaigns described in the preceding sections. nih.gov The combination of these strategies ensures a continuous pipeline of new and diverse quinazolinone derivatives for evaluation as potential therapeutic agents. nih.govmdpi.com
Current Research Trends and Prospective Directions in Quinazolinone Chemistry
Continual Search for Novel Therapeutic Agents
The quinazolinone core, particularly the 4(3H)-quinazolinone skeleton, is a well-established "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.gov Derivatives of this scaffold have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov The presence of different substituents on the quinazolinone ring system plays a crucial role in determining the pharmacological activity.
The 7-methoxy-2-phenylquinazolin-4(3H)-one structure is a subject of continuous research for new therapeutic applications. Methoxy (B1213986) groups, in particular, are known to influence the bioactivity of compounds. For instance, studies on various quinazolinone derivatives have shown that methoxy substitutions can enhance antimicrobial activity against various pathogens. turkjps.org Specifically, the position of the methoxy group on the quinazolinone ring can modulate the compound's efficacy against different bacterial and fungal strains. turkjps.org
Furthermore, the anticancer potential of quinazolinones is a major area of investigation. nih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Research into compounds structurally related to 7-Methoxy-2-phenylquinazolin-4(3H)-one has identified potent anticancer agents that target key cellular components like tubulin, which is essential for cell division. rsc.org The exploration of this compound and its analogues continues to be a promising avenue for discovering novel therapeutic agents to address unmet medical needs.
Accelerated Drug Discovery through Integrated Approaches
To hasten the pace of drug discovery and development, modern research integrates computational methods with traditional synthetic chemistry. For quinazolinone derivatives, including the 7-Methoxy-2-phenylquinazolin-4(3H)-one scaffold, molecular docking is a key tool used to predict the binding interactions between the compound and its biological target. This computational approach allows researchers to understand how these molecules fit into the active sites of enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.
For example, docking studies have been successfully applied to understand the mechanism of action for quinazolinone-based inhibitors targeting a range of proteins:
Epidermal Growth Factor Receptor (EGFR): This is a primary target in cancer therapy, and molecular docking has been used to predict the binding modes of quinazoline (B50416) scaffolds within the EGFR active site. researchgate.net
Tubulin: Quinazolinone derivatives have been identified as tubulin polymerization inhibitors. Molecular modeling has been used to visualize their interactions within the colchicine (B1669291) binding pocket of tubulin, explaining their potent cytotoxic activity. rsc.org
Bacterial DNA Gyrase: In the search for new antibiotics, docking studies have helped to elucidate how quinazolinone compounds inhibit this essential bacterial enzyme. mdpi.com
Ubiquitin-Specific Protease 7 (USP7): This enzyme is another emerging target for cancer treatment, and docking studies have predicted how quinazolinone derivatives can form key hydrogen bonds with amino acid residues like Met407 in the active site. nih.gov
These integrated approaches, combining in silico predictions with in vitro and in vivo testing, significantly accelerate the identification and optimization of lead compounds, making the drug discovery process more efficient and cost-effective.
Advancement of Green and Sustainable Synthetic Methodologies
The synthesis of quinazolinones has traditionally involved methods that may use volatile organic solvents or harsh catalysts, posing environmental concerns. tandfonline.com Consequently, there is a significant shift towards developing green and sustainable synthetic routes. researchgate.net These modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign materials.
Several green chemistry principles have been successfully applied to the synthesis of the quinazolinone scaffold:
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com
Use of Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea (B33335), are being explored as green and recyclable reaction media for synthesizing quinazolinone derivatives. tandfonline.com
Magnetically Recoverable Catalysts: Novel palladium catalysts supported on magnetic nanoparticles have been developed for quinazolinone synthesis. These catalysts show high activity and can be easily recovered using an external magnet and reused for several cycles, enhancing sustainability. bohrium.comfrontiersin.org
Eco-Friendly Solvents: The use of sustainable solvents like anisole (B1667542) or even water-based systems is being promoted to replace traditional toxic solvents. frontiersin.orgorganic-chemistry.org
Catalyst-Free Reactions: Some methods aim to eliminate the need for a catalyst altogether, for instance, by using low-melting sugar-urea-salt mixtures as a solvent. mjcce.org.mk
A specific, though not necessarily green, synthesis for 7-Methoxy-2-phenylquinazolin-4(3H)-one has been reported involving the reaction of 3-phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole in methanol (B129727) with triethylamine (B128534) as a base. molaid.com The application of the green methodologies mentioned above to synthesize this specific compound is a key area for future research.
Addressing Challenges in Disease Treatment through Targeted Quinazolinone Derivatives
One of the major challenges in modern medicine is the development of therapies that are highly effective against diseased cells while minimizing harm to healthy tissues. The quinazolinone scaffold serves as a versatile backbone for creating targeted therapeutic agents designed to interact with specific molecular targets involved in disease pathways. nih.gov
In cancer therapy, for example, drug resistance and lack of selectivity are significant hurdles. Quinazolinone derivatives are being engineered to overcome these issues by targeting key enzymes and proteins that drive cancer progression. Several quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, are known inhibitors of tyrosine kinases like EGFR, which are often overactive in various cancers. nih.gov
Research has demonstrated the potential of quinazolinones to selectively inhibit a variety of targets:
Tyrosine Kinases: Beyond EGFR, derivatives have been developed to inhibit other kinases like HER2, playing a role in breast cancer. nih.gov
Tubulin: As inhibitors of tubulin polymerization, these compounds can disrupt the mitotic spindle in cancer cells, leading to cell cycle arrest and apoptosis. rsc.org
DNA Gyrase: In the context of infectious diseases, quinazolinones are being developed as inhibitors of this bacterial enzyme, which is crucial for DNA replication and is absent in humans, offering a selective target. mdpi.com
Deubiquitinases: Enzymes like USP7 are involved in protein degradation pathways that are critical for cancer cell survival. Novel quinazolinone derivatives have been identified as potent and selective USP7 inhibitors. nih.gov
The 7-Methoxy-2-phenylquinazolin-4(3H)-one structure provides a foundational template that can be chemically modified to enhance affinity and selectivity for these and other important biological targets, thereby addressing critical challenges in disease treatment.
Exploration of Quinazolinones in Emerging Therapeutic Areas (e.g., Alzheimer's Disease)
While traditionally known for their anticancer and antimicrobial properties, the therapeutic potential of quinazolinones is being explored in new and emerging areas, most notably in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Alzheimer's is a complex, multifactorial disease, making multi-target drugs highly desirable. The quinazoline scaffold is well-suited for the design of such agents. nih.gov
Recent studies have highlighted the promise of quinazolinone derivatives, particularly those bearing methoxy groups, as potential anti-Alzheimer's agents. journal-vniispk.rubmpcjournal.ru Research on 6,7-dimethoxyquinazoline-4(3H)-one derivatives, which are structurally very similar to 7-Methoxy-2-phenylquinazolin-4(3H)-one, has shown that these compounds can act on key pathological features of the disease.
Key findings in this area include:
Cholinesterase Inhibition: Some methoxy-substituted quinazolinones have been found to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). bmpcjournal.rubohrium.com Enhancing acetylcholine levels is a primary strategy in current Alzheimer's therapy.
Amyloid Aggregation Inhibition: These derivatives have also demonstrated the ability to reduce the aggregation of β-amyloid particles, the main component of the amyloid plaques found in the brains of Alzheimer's patients. bmpcjournal.rubohrium.com
The table below summarizes the activity of some 6,7-dimethoxyquinazoline-4(3H)-one derivatives as acetylcholinesterase inhibitors.
| Compound | Target Enzyme | Activity (IC50) | Reference Compound | Reference Activity (IC50) |
| 6,7-dimethoxyquinazoline-4(3H)-one derivative with glycylglycine (B550881) residue | Acetylcholinesterase | Surpasses Donepezil | Donepezil | 2.4 ± 0.06 mg/ml |
| 6,7-dimethoxyquinazoline-4(3H)-one derivative with glycylleucine residue | Acetylcholinesterase | Surpasses Donepezil | Donepezil | 2.4 ± 0.06 mg/ml |
| Other 6,7-dimethoxyquinazoline-4(3H)-one derivatives with amino acid/dipeptides | Acetylcholinesterase | 1.8 - 4.2 mg/ml | Donepezil | 2.4 ± 0.06 mg/ml |
| Data sourced from a study on new derivatives of 6,7-dimethoxyquinazoline-4(3H)-one. bmpcjournal.rubohrium.com |
These findings suggest that the 7-Methoxy-2-phenylquinazolin-4(3H)-one scaffold is a highly promising starting point for developing multi-target drugs for Alzheimer's disease.
Design of Highly Selective Inhibitors
A critical goal in drug design is to create molecules that interact selectively with their intended target, thereby minimizing off-target effects and potential toxicity. The quinazolinone framework offers a versatile platform for designing such highly selective inhibitors. By strategically modifying the substituents at various positions on the quinazoline ring, researchers can fine-tune the compound's affinity and selectivity for a specific enzyme or receptor.
Structure-activity relationship (SAR) studies are essential in this process. For instance, in the development of inhibitors for the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a potential target for schizophrenia, researchers found that the nature of the substituent at the C-2 and C-6 positions of the quinazolinone ring was critical for activity. nih.gov Only specific combinations, such as a 2-chlorophenyl group at C-2 and a phenyl group at C-6, resulted in active compounds. nih.gov
Similarly, in the design of tyrosine kinase inhibitors, substitutions on the quinazolinone core have been shown to dramatically influence potency and selectivity against different kinases like CDK2, HER2, and EGFR. nih.gov The table below presents IC50 values for exemplary quinazolin-4(3H)-one derivatives against various kinases, illustrating how structural modifications can lead to potent inhibition.
| Compound ID | Target Kinase | Inhibitory Activity (IC50 in µM) | Reference Compound | Reference Activity (IC50 in µM) |
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
| Data from a study on quinazolin-4(3H)-one derivatives as multiple tyrosine kinase inhibitors. nih.gov |
These examples underscore the principle that the 7-Methoxy-2-phenylquinazolin-4(3H)-one scaffold can be systematically modified. The 7-methoxy group itself contributes to the electronic and steric properties of the molecule, and further alterations to the 2-phenyl ring or the N-3 position can be explored to achieve high selectivity for a desired biological target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxy-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via cyclocondensation of 2-amino-5-methoxybenzamide with benzaldehyde in methanol under acidic catalysis (acetic acid). Key parameters include stoichiometric ratios (1:1 molar ratio of amine and aldehyde), reflux conditions, and reaction time (monitored via TLC). Post-synthesis purification via recrystallization yields a white solid with ~86% efficiency . Optimization may involve adjusting solvent polarity, acid catalyst concentration, or microwave-assisted synthesis to reduce time and improve yield.
Q. How can researchers confirm the structural integrity and purity of 7-Methoxy-2-phenylquinazolin-4(3H)-one post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm substituent positions (e.g., methoxy at δ 3.92 ppm, aromatic protons at δ 7.47–8.19 ppm) .
- LC-MS/HRMS : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Melting Point Analysis : Consistency with literature values (e.g., 252–255°C) ensures purity .
- Elemental Analysis : Matches theoretical vs. experimental C/H/N percentages to confirm stoichiometry .
Q. What preliminary assays are used to evaluate the biological activity of quinazolin-4(3H)-one derivatives?
- Antioxidant Screening : Use DPPH/ABTS radical scavenging assays with IC quantification. Derivatives with methoxy/phenyl groups (e.g., 7-methoxy-2-phenyl) show significant activity (p<0.5 in Table 3) .
- Enzyme Inhibition : For acetylcholinesterase (AChE), apply Ellman’s assay with spectrophotometric detection of thiocholine derivatives (IC range: 1.8–4.2 mg/mL) .
Advanced Research Questions
Q. How do structural modifications at the C6 and C7 positions of the quinazolinone core influence antioxidant and anticholinesterase efficacy?
- SAR Insights :
- C6 Substituents : Electron-donating groups (e.g., methoxy, fluorophenyl) enhance antioxidant activity by stabilizing radical intermediates . Chlorophenyl groups may increase lipophilicity, improving blood-brain barrier penetration for neuroactive derivatives .
- C7 Methoxy : Enhances AChE inhibition by mimicking the acetylcholine structure, as seen in 6,7-dimethoxy derivatives with IC comparable to donepezil (2.4 mg/mL) .
Q. What methodologies address contradictions in biological activity data across studies (e.g., varying IC)?
- Data Harmonization :
- Standardized Assay Conditions : Control pH, temperature, and enzyme/substrate concentrations (e.g., Ellman’s assay at 412 nm with 5,5’-dithiobis-2-nitrobenzoic acid) .
- Statistical Rigor : Triplicate experiments with ANOVA/p-value analysis (e.g., p<0.05 for antiamyloid activity vs. GV-791 reference) .
- Meta-Analysis : Compare IC values across studies using normalized units (e.g., µM instead of mg/mL) and adjust for assay variability (e.g., substrate batch differences) .
Q. How can computational tools guide the optimization of quinazolin-4(3H)-one derivatives for dual AChE and amyloid-beta targeting?
- In Silico Strategies :
- Docking Studies : Simulate binding to AChE (PDB ID: 4EY7) and amyloid-beta (PDB ID: 1IYT) to prioritize substituents with dual affinity .
- QSAR Modeling : Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to activity. For example, hydrophobic groups at C2-phenyl improve membrane permeability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
